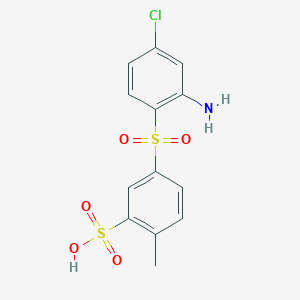
5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale sulfonation and chlorination processes. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the desired product. Safety measures would be crucial due to the handling of strong acids and chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with sulfonyl groups are often investigated for their potential as enzyme inhibitors or pharmaceutical agents. The presence of the amino and chloro groups could enhance its binding affinity to biological targets.
Industry
Industrially, sulfonyl compounds are used in the production of dyes, detergents, and other specialty chemicals. This compound could find applications in these areas due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group is known to form strong interactions with protein targets, while the amino and chloro groups could enhance specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorobenzenesulfonic acid
- 2-Methyl-5-sulfamoylbenzenesulfonic acid
- 2-Chloro-5-aminobenzenesulfonic acid
Uniqueness
Compared to these similar compounds, 5-(2-Amino-4-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid features a unique combination of functional groups that could confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the same aromatic ring, along with the sulfonyl groups, makes it a versatile compound for various applications.
Properties
CAS No. |
90352-61-7 |
|---|---|
Molecular Formula |
C13H12ClNO5S2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
5-(2-amino-4-chlorophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H12ClNO5S2/c1-8-2-4-10(7-13(8)22(18,19)20)21(16,17)12-5-3-9(14)6-11(12)15/h2-7H,15H2,1H3,(H,18,19,20) |
InChI Key |
KOEGWBZEBRNCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















